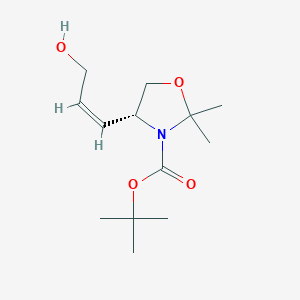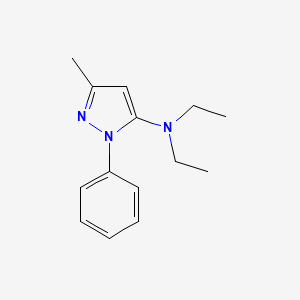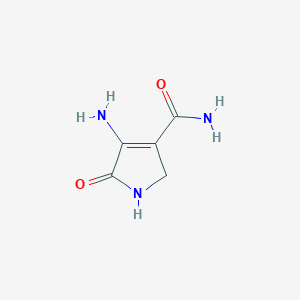
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and hydroxyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines under mild conditions . Another method involves the cyclocondensation of cyanoacetamide derivatives with suitable aldehydes or ketones in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yielding and scalable synthetic routes. The Paal-Knorr synthesis is favored due to its operational simplicity and the availability of starting materials. Catalysts such as iron(III) chloride or copper complexes are often employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biological pathways, making it a valuable compound for drug development .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-hydroxy-2H-pyrrole-3-carboxamide:
Amino-pyrazoles: These compounds also contain amino groups and exhibit similar reactivity but differ in their ring structure.
Pyrazolo[3,4-b]pyridines: These compounds have a fused ring system and are used in similar applications but have different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C5H7N3O2 |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
4-amino-5-oxo-1,2-dihydropyrrole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c6-3-2(4(7)9)1-8-5(3)10/h1,6H2,(H2,7,9)(H,8,10) |
Clave InChI |
VSQQFXIRRGHVAC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)N1)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


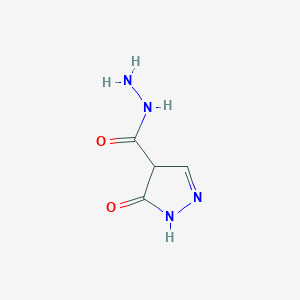
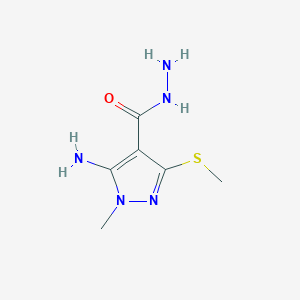
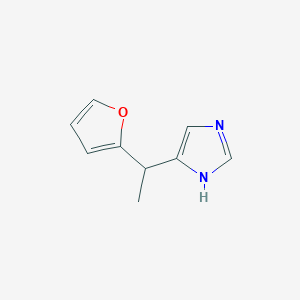
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)

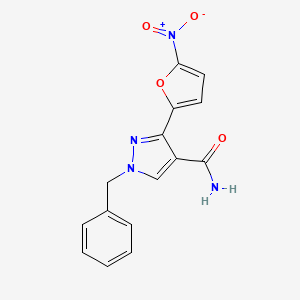
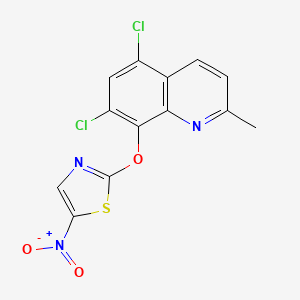
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
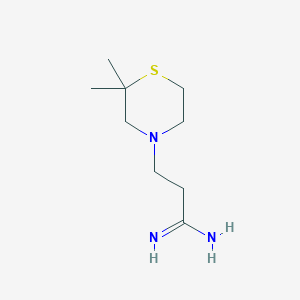
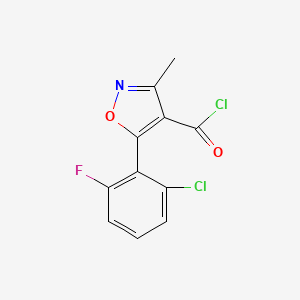
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
